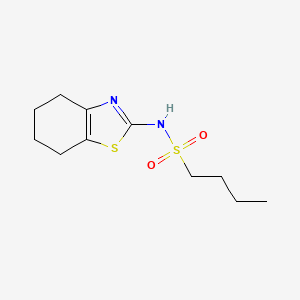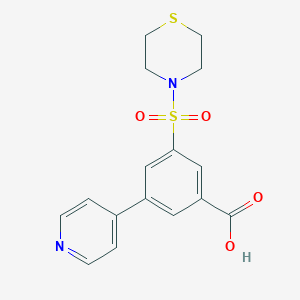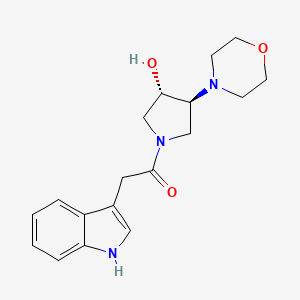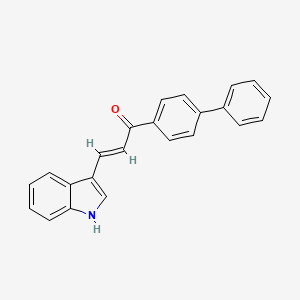![molecular formula C18H17N3O2 B5264370 3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5264370.png)
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPOB and belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of DPOB is not fully understood. However, it has been suggested that DPOB exerts its biological activities by interacting with specific targets in the cells. For instance, it has been reported that DPOB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DPOB has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
DPOB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DPOB inhibits the growth of cancer cells, fungi, and bacteria. Moreover, it has been reported to possess anti-inflammatory and analgesic properties. In vivo studies have shown that DPOB reduces the tumor growth in mice and exhibits low toxicity.
実験室実験の利点と制限
One of the main advantages of DPOB is its versatility, which allows it to be used in various fields. Moreover, DPOB exhibits low toxicity, making it a potential candidate for the development of new drugs. However, the synthesis of DPOB requires several steps, which can be time-consuming and expensive. Moreover, DPOB is not readily available commercially, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the research on DPOB. One of the potential applications of DPOB is in the development of new drugs for the treatment of cancer and inflammatory diseases. Moreover, DPOB can be used as a building block for the synthesis of new organic materials with unique properties. Furthermore, the development of new fluorescent probes based on DPOB can be useful for the detection of biomolecules in cells and tissues.
Conclusion:
In conclusion, DPOB is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. The synthesis method of DPOB is complex, but it exhibits low toxicity, making it a potential candidate for the development of new drugs. The mechanism of action of DPOB is not fully understood, but it has been found to exhibit various biochemical and physiological effects. The future directions for the research on DPOB include the development of new drugs, organic materials, and fluorescent probes.
合成法
DPOB can be synthesized through various methods, including the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain DPOB in high yield.
科学的研究の応用
DPOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, DPOB has been found to exhibit anticancer, antifungal, and antibacterial activities. Moreover, it has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. In material science, DPOB has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In biochemistry, DPOB has been used as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
特性
IUPAC Name |
3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-13(2)10-15(9-12)18(22)19-11-16-20-17(21-23-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYANDGFJMXOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)

![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)

![2,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5264304.png)
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)

![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)


![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264368.png)
